Tert-butyl 4-(2H-tetrazol-5-YL)piperidine-1-carboxylate

Physicochemical profiling Lipophilicity CNS drug design

Tert-butyl 4-(2H-tetrazol-5-YL)piperidine-1-carboxylate (CAS 91419-58-8) is a bifunctional heterocyclic building block comprising a Boc-protected piperidine ring linked at the 4-position to a 2H-tetrazole moiety. The tetrazole ring serves as a carboxylic acid bioisostere, while the Boc group provides a standard amine protection strategy.

Molecular Formula C11H19N5O2
Molecular Weight 253.30 g/mol
CAS No. 91419-58-8
Cat. No. B6320149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2H-tetrazol-5-YL)piperidine-1-carboxylate
CAS91419-58-8
Molecular FormulaC11H19N5O2
Molecular Weight253.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=NNN=N2
InChIInChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)16-6-4-8(5-7-16)9-12-14-15-13-9/h8H,4-7H2,1-3H3,(H,12,13,14,15)
InChIKeyYATXQENSVJAHPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2H-tetrazol-5-YL)piperidine-1-carboxylate (CAS 91419-58-8): Procurement-Relevant Structural Identity


Tert-butyl 4-(2H-tetrazol-5-YL)piperidine-1-carboxylate (CAS 91419-58-8) is a bifunctional heterocyclic building block comprising a Boc-protected piperidine ring linked at the 4-position to a 2H-tetrazole moiety [1]. The tetrazole ring serves as a carboxylic acid bioisostere, while the Boc group provides a standard amine protection strategy [2]. The compound is primarily utilized in medicinal chemistry as a synthetic intermediate, notably in patent applications describing muscarinic M1/M4 receptor agonists and other central nervous system agents .

Why Generic Substitution of CAS 91419-58-8 with 3-Positional Isomers or Alternative Protecting Groups Fails


Substitution with the 3-positional regioisomer (tert-butyl 3-(2H-tetrazol-5-yl)piperidine-1-carboxylate) or alternative N-protecting groups (e.g., Cbz, Fmoc) cannot be assumed to yield equivalent downstream performance. The 4-position attachment constrains the tetrazole vector to an equatorial orientation on the piperidine ring, impacting target binding geometry in muscarinic M1/M4 receptor programs [1]. The Boc group provides acid-labile orthogonality not shared by hydrogenolysis-labile Cbz or base-labile Fmoc analogs, directly affecting multi-step synthetic route feasibility [2]. Quantitative biological or physicochemical comparisons for the free compound are absent from the open literature; the following evidence dimensions represent best-available data, primarily from class-level inferences and patent context.

Quantitative Evidence Guide: Tert-butyl 4-(2H-tetrazol-5-YL)piperidine-1-carboxylate vs. Comparator Analogs


LogP Comparison: 4-(2H-Tetrazol-5-yl)piperidine Boc Derivative vs. Deprotected Free Amine

The Boc-protected target compound exhibits an XLogP3-AA value of 0.9 [1]. This represents a substantial increase in lipophilicity compared to the deprotected free amine, 4-(2H-tetrazol-5-yl)piperidine (CAS 112626-97-8), which has a reported XLogP3 of -0.4 . The difference of +1.3 log units indicates that the Boc group significantly enhances membrane permeability potential, a critical parameter for CNS drug discovery programs where the compound serves as an intermediate [2].

Physicochemical profiling Lipophilicity CNS drug design

Hydrogen Bond Donor Count Impact: Target Compound vs. Des-Boc Analog for CNS Multiparameter Optimization

The target compound possesses 1 hydrogen bond donor (tetrazole NH), whereas the deprotected piperidine analog CAS 112626-97-8 has 2 hydrogen bond donors (tetrazole NH + piperidine NH) [1] . In CNS multiparameter optimization (MPO) scoring, a lower HBD count correlates with improved CNS drug-likeness, with the optimal range being ≤2 for CNS candidates. The Boc group effectively masks one donor, positioning intermediates closer to the CNS-favorable property space [2].

CNS MPO Hydrogen bonding Drug-likeness

Synthetic Versatility: Boc Orthogonality vs. Cbz-Protected Analog in Multi-Step Patent Routes

The Boc protecting group on the target compound enables selective deprotection under acidic conditions (e.g., TFA or HCl/dioxane), orthogonal to hydrogenolysis conditions required for Cbz removal. This orthogonality is essential in multi-step synthetic sequences where the piperidine nitrogen must remain protected during transformations of the tetrazole ring [1]. In contrast, the Cbz-protected analog (benzyl 4-(2H-tetrazol-5-yl)piperidine-1-carboxylate, CAS 91419-60-2 precursor) would be incompatible with hydrogenation-sensitive tetrazole modifications [2]. The target compound has been explicitly utilized in patent routes for muscarinic M1 receptor agonists, where Boc deprotection is a late-stage unmasking step [1].

Protecting group strategy Synthetic chemistry Route design

Topological Polar Surface Area: Boc-Protected Intermediate vs. Free Piperidine for CNS Penetration Prediction

The target compound has a topological polar surface area (TPSA) of 84 Ų [1]. This is moderately higher than the TPSA of the deprotected analog 4-(2H-tetrazol-5-yl)piperidine, which is calculated at approximately 69 Ų (based on PubChem computed values for the free base) . Both values remain well below the commonly cited threshold of ~140 Ų for good oral absorption and ~90 Ų for optimal CNS penetration. For CNS drug discovery programs where the tetrazole-piperidine scaffold is elaborated into final M1/M4 agonists, the Boc intermediate maintains a TPSA in the range that does not preclude CNS target engagement [2].

TPSA CNS permeability Drug design

Application Scenarios for Tert-butyl 4-(2H-tetrazol-5-YL)piperidine-1-carboxylate (CAS 91419-58-8) Driven by Quantitative Differentiation


Muscarinic M1/M4 Receptor Agonist Intermediate with CNS-Favorable Physicochemical Profile

Based on its XLogP3 of 0.9, TPSA of 84 Ų, and HBD count of 1, intermediates derived from CAS 91419-58-8 fall within CNS MPO favorable ranges, supporting its use as a protected piperidine-tetrazole building block in muscarinic M1/M4 agonist programs [1] [2]. Patent WO/2015/018765 explicitly employs this compound class for synthesizing bicyclic aza compounds targeting these receptors, where the Boc group enables late-stage amine unmasking after tetrazole elaboration [1].

Fragment-Based Drug Discovery Requiring Orthogonal Piperidine Protection

The Boc group orthogonality (acid-labile, stable to hydrogenolysis) documented in standard protecting group references [3] makes CAS 91419-58-8 the preferred choice over Cbz-protected analogs when synthetic routes involve hydrogenation-sensitive tetrazole modifications. Its selection reduces the number of protecting group manipulations in multi-step syntheses.

Lead Optimization of Tetrazole-Containing CNS Agents

The computed HBD count of 1 (vs. 2 for the free piperidine) and the favorable TPSA of 84 Ų (below the CNS threshold of 90 Ų) [2] [4] position this Boc-protected intermediate for reliable use in lead optimization workflows where maintaining CNS drug-likeness during fragment growth is critical.

Quote Request

Request a Quote for Tert-butyl 4-(2H-tetrazol-5-YL)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.